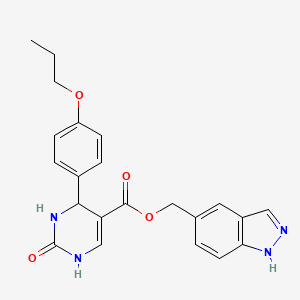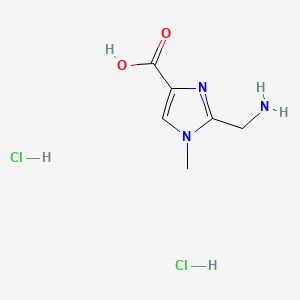
tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate (TACM) is a cyclic carboxylic acid amide with a complex structure that has been used in a variety of scientific research applications. TACM has been used in the synthesis of a variety of compounds, including peptides, proteins, and other molecules, and has been studied for its potential biochemical and physiological effects.
科学的研究の応用
Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has been used in a variety of scientific research applications, including the synthesis of peptides, proteins, and other molecules. It has also been used in the synthesis of a variety of compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has also been studied for its potential as a drug delivery system and for its potential as a therapeutic agent.
作用機序
Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate binds to the active site of the enzyme cyclooxygenase-2 (COX-2). This binding prevents the enzyme from catalyzing the production of prostaglandins, which are involved in inflammation. By blocking the production of prostaglandins, tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate can reduce inflammation and pain.
Biochemical and Physiological Effects
tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has been studied for its potential biochemical and physiological effects. In animal studies, tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has been shown to reduce inflammation and pain. It has also been shown to reduce the production of inflammatory cytokines and to inhibit the production of nitric oxide. Additionally, tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has been shown to reduce the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha.
実験室実験の利点と制限
Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate in laboratory experiments. It is not very soluble in water, and it can be difficult to control the concentration of the compound in solution.
将来の方向性
There are a number of potential future directions for the use of tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate. It could be used in the development of new drugs or drug delivery systems. It could also be used to study the biochemical and physiological effects of other molecules, such as peptides and proteins. Additionally, it could be used to study the effects of inflammation and pain. Finally, it could be used to study the effects of other compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).
合成法
Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate is synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide with morpholine-4-carboxylic acid in the presence of a base, such as potassium carbonate. This reaction produces tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate. The second step involves the addition of a reducing agent, such as sodium borohydride, to the reaction mixture. This reaction produces the desired product, tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate.
特性
IUPAC Name |
tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9(8-14)12(13)4-5-12/h9H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFQIUPMNXTDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)

![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)





